molecular formula C10H13ClN2O3 B2728129 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride CAS No. 1266693-66-6

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride

Cat. No.: B2728129
CAS No.: 1266693-66-6
M. Wt: 244.68
InChI Key: DXPAOUXKEBVMTC-UHFFFAOYSA-N
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Description

Historical Development of Benzodioxin Acetamide Research

The investigation of benzodioxin-containing acetamides traces its origins to early 21st-century medicinal chemistry efforts targeting neuromodulatory and metabolic pathways. The core 2,3-dihydro-1,4-benzodioxin scaffold first gained attention for its structural similarity to natural catechol derivatives, with initial synthetic work on 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide reported in 2007 through PubChem deposition (CID 22690418). Early studies focused on optimizing synthetic routes, with the unhydrochlorinated form (C10H12N2O3) serving as a precursor for salt formation.

A pivotal advancement occurred in 2019 when Abbasi et al. demonstrated the pharmacological potential of structurally analogous compounds, synthesizing sulfonamide-acetamide derivatives featuring the 2,3-dihydro-1,4-benzodioxin moiety. Their work established critical structure-activity relationship (SAR) principles, particularly the importance of:

  • The benzodioxin oxygen electronic effects on molecular conformation
  • Acetamide sidechain substitution patterns
  • The role of hydrochloride salts in enhancing solubility for biological testing

Table 1: Key Milestones in Benzodioxin Acetamide Research

Year Development Source
2007 First structural characterization of base compound PubChem
2019 Demonstration of enzyme inhibitory activity in related analogs SciELO
2025 Latest PubChem update confirming molecular stability data PubChem

Evolution of Research Approaches in Benzodioxin Chemistry

Synthetic methodology has progressed through three distinct phases:

Phase 1: Nucleophilic Acyl Substitution (2007-2015) Early routes employed direct amidation of 2,3-dihydro-1,4-benzodioxin-6-amine with chloroacetyl chloride derivatives under Schotten-Baumann conditions. This produced the free base form with moderate yields (45-60%), necessitating extensive purification through recrystallization from ethanol-water mixtures.

Properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c11-6-10(13)12-7-1-2-8-9(5-7)15-4-3-14-8;/h1-2,5H,3-4,6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPAOUXKEBVMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Molecular Architecture

The compound consists of a 2,3-dihydro-1,4-benzodioxin scaffold linked to a glycine-derived acetamide moiety. The benzodioxin ring provides aromatic stability, while the 2-aminoacetamide side chain introduces nucleophilic and hydrogen-bonding capabilities. The hydrochloride salt enhances solubility and crystallinity, critical for pharmaceutical applications.

Key Synthetic Challenges

  • Amino Group Reactivity : The primary amine on the acetamide necessitates protection during amide bond formation to prevent undesired side reactions.
  • Regioselectivity : Functionalization at the 6-position of the benzodioxin ring requires precise control to avoid isomerization.
  • Salt Stabilization : Protonation of the amine under acidic conditions must be optimized to ensure high-purity hydrochloride isolation.

Synthetic Route 1: Protected Glycine Coupling

Step 1: Amine Protection

The 2-amino group of glycine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine as a base:
$$
\text{NH}2\text{CH}2\text{COOH} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{Boc-NHCH}_2\text{COOH}
$$
This step achieves >90% yield under reflux conditions (12 h), as reported for analogous amino acid protections.

Step 2: Acid Chloride Formation

Boc-protected glycine is converted to its acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) in dichloromethane (DCM):
$$
\text{Boc-NHCH}
2\text{COOH} + \text{SOCl}2 \xrightarrow{\text{DCM, 0–5°C}} \text{Boc-NHCH}2\text{COCl}
$$
The reaction completes within 2 h, with excess $$ \text{SOCl}_2 $$ removed via rotary evaporation.

Step 3: Amide Bond Formation

6-Amino-2,3-dihydro-1,4-benzodioxin (1.0 eq) reacts with Boc-NHCH$$2$$COCl (1.2 eq) in DCM using *N*,*N*-diisopropylethylamine (DIPEA) as a base:
$$
\text{Benzodioxin-NH}
2 + \text{Boc-NHCH}2\text{COCl} \xrightarrow{\text{DIPEA, DCM}} \text{Boc-NHCH}2\text{CONH-Benzodioxin}
$$
Stirring at room temperature for 6 h yields the intermediate amide (75–80% yield).

Step 4: Deprotection and Salt Formation

Boc removal is achieved with hydrochloric acid (4 M HCl in dioxane), simultaneously forming the hydrochloride salt:
$$
\text{Boc-NHCH}2\text{CONH-Benzodioxin} \xrightarrow{\text{HCl/dioxane}} \text{NH}2\text{CH}_2\text{CONH-Benzodioxin} \cdot \text{HCl}
$$
Precipitation at pH 2–3 followed by filtration yields the final product (purity ≥95% by HPLC).

Synthetic Route 2: Direct Nucleophilic Substitution

Step 1: Bromoacetamide Synthesis

2-Bromoacetamide is prepared by treating bromoacetyl bromide with aqueous ammonia:
$$
\text{BrCH}2\text{COBr} + \text{NH}3 \xrightarrow{\text{H}2\text{O}} \text{BrCH}2\text{CONH}_2
$$
The crude product is recrystallized from ethanol (yield: 65%).

Step 2: Benzodioxin Amine Alkylation

6-Amino-2,3-dihydro-1,4-benzodioxin reacts with bromoacetamide in dimethylformamide (DMF) using lithium hydride (LiH) as a base:
$$
\text{Benzodioxin-NH}2 + \text{BrCH}2\text{CONH}2 \xrightarrow{\text{LiH, DMF}} \text{NH}2\text{CH}_2\text{CONH-Benzodioxin}
$$
After 8 h at 50°C, the product is extracted with ethyl acetate (yield: 60–70%).

Step 3: Hydrochloride Salt Precipitation

The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution:
$$
\text{NH}2\text{CH}2\text{CONH-Benzodioxin} + \text{HCl} \rightarrow \text{NH}2\text{CH}2\text{CONH-Benzodioxin} \cdot \text{HCl}
$$
The precipitate is filtered and dried under vacuum (purity: 93–97%).

Comparative Analysis of Methods

Parameter Route 1 (Boc Protection) Route 2 (Direct Alkylation)
Total Yield 68–72% 55–60%
Purity (HPLC) ≥95% 93–97%
Reaction Time 24 h 12 h
Scalability High (gram-scale) Moderate (milligram-scale)
Byproduct Formation Minimal (<5%) Moderate (10–15%)

Route 1 offers superior purity and scalability, making it preferable for industrial applications. Route 2, while faster, suffers from lower yields due to competing elimination reactions.

Optimization Strategies

Solvent Selection

  • DMF vs. THF : DMF enhances nucleophilicity of the benzodioxin amine but requires stringent moisture control. THF offers milder conditions for acid chloride couplings.
  • Temperature Control : Maintaining 0–5°C during acid chloride formation minimizes decomposition.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst in Route 1 improves coupling efficiency to 85% yield. Similarly, substituting LiH with potassium carbonate in Route 2 reduces side reactions by 20%.

Characterization and Validation

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ (DMSO-$$ d6 $$) : δ 6.85 (d, 2H, benzodioxin), δ 4.25 (s, 2H, OCH$$2$$), δ 3.45 (q, 2H, NH$$2$$CH$$2$$), δ 1.98 (s, 1H, NH$$_2$$).
  • IR (KBr) : 3320 cm$$^{-1}$$ (N–H stretch), 1650 cm$$^{-1}$$ (C=O amide), 1240 cm$$^{-1}$$ (C–O–C).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at $$ t_R = 4.2 \, \text{min} $$, confirming ≥95% purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. Notably:

  • α-glucosidase Inhibition : Research indicated that derivatives of this compound can effectively inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption from the intestines .
  • Acetylcholinesterase Inhibition : Some derivatives also show inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition of this enzyme could lead to therapeutic strategies for neurodegenerative disorders .

Study on Sulfonamide Derivatives

In a study focused on synthesizing sulfonamide derivatives containing the benzodioxane moiety, several compounds were characterized for their enzyme inhibitory activities. The results showed that many synthesized compounds exhibited substantial inhibitory activity against yeast α-glucosidase while demonstrating weaker effects on acetylcholinesterase .

Compoundα-glucosidase Inhibition (%)Acetylcholinesterase Inhibition (%)
Compound A75%20%
Compound B68%15%
Compound C82%18%

Antimicrobial and Anticancer Evaluation

Another study evaluated the antimicrobial and anticancer properties of related acetamides derived from benzodioxane structures. The findings suggested promising activity against various cancer cell lines and bacterial strains, indicating a potential role in cancer therapy and infection management .

Applications in Drug Development

The unique structural characteristics of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride make it a valuable candidate for further drug development. Its applications include:

  • Antidiabetic Agents : Given its α-glucosidase inhibitory activity, it may serve as a lead compound for developing new antidiabetic medications.
  • Neuroprotective Agents : Its ability to inhibit acetylcholinesterase positions it as a potential candidate for treating Alzheimer's disease.
  • Antimicrobial Agents : The compound's demonstrated antimicrobial properties suggest it could be developed into new antibiotics or treatments for resistant bacterial infections.

Mechanism of Action

The mechanism by which 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Hydrochloride

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities Evidence ID
Target Compound C₁₀H₁₂N₂O₃·HCl -NH₂ at acetamide α-carbon 228.67 Enhanced solubility (HCl salt), potential bioactive scaffold
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide C₁₀H₁₀ClNO₃ -Cl at acetamide α-carbon 227.6 Electrophilic reactivity; precursor for nucleophilic substitutions
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide hydrochloride C₁₂H₁₇ClN₂O₃ -NHCH₂CH₃ at acetamide α-carbon 272.73 Increased lipophilicity; potential CNS activity due to ethylamine group
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride C₁₁H₁₅ClN₂O₃ -NHCH₃ at acetamide α-carbon 258.70 Moderate polarity; methyl group may enhance metabolic stability
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide C₂₃H₂₂ClN₂O₅S -SO₂(4-Cl-C₆H₄) and -N(C₆H₃(CH₃)₂) 497.95 Antimicrobial activity (low hemolytic %); sulfonamide enhances target binding

Key Observations:

Amino vs. Chloro Substituents: The target compound’s -NH₂ group (pKa ~9–10) provides nucleophilicity and hydrogen-bonding capacity, advantageous for interacting with biological targets .

Alkylamino Modifications: Ethylamino () and methylamino () substituents increase molecular weight and lipophilicity (logP values estimated to rise by ~0.5–1.0 units compared to the target compound). These groups may improve blood-brain barrier penetration but could reduce aqueous solubility .

Sulfonamide Derivatives :

  • Compounds like 7l () demonstrate that sulfonamide-linked aromatic groups enhance antimicrobial potency, likely due to improved target affinity (e.g., enzyme inhibition via sulfonamide-protein interactions) .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Properties

Property Target Compound 2-Chloro Analog () Ethylamino Derivative () Sulfonamide Derivative ()
Molecular Weight 228.67 227.6 272.73 497.95
Hydrogen Bond Donors 3 1 3 3
Hydrogen Bond Acceptors 5 4 5 7
logP (Predicted) ~1.2 ~2.0 ~1.8 ~3.5
Aqueous Solubility High (HCl salt) Moderate Moderate (HCl salt) Low
  • Solubility: The hydrochloride salt form of the target compound and its ethylamino/methylamino analogs improves water solubility, critical for oral bioavailability. Non-ionic derivatives (e.g., sulfonamide in ) show reduced solubility, necessitating formulation adjustments .

Biological Activity

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C10H13ClN2O3
Molecular Weight 244.68 g/mol
IUPAC Name 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide; hydrochloride
Appearance Powder

The compound is characterized by its unique structure that includes a benzodioxin moiety, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material Preparation : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine.
  • Reaction with Acetamide : This amine is then reacted with acetic anhydride or acetyl chloride to form the acetamide derivative.
  • Hydrochloride Formation : The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

This multi-step process allows for the introduction of various substituents that can enhance biological activity.

Enzyme Inhibition Studies

Recent studies have shown that derivatives of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibit significant enzyme inhibition activities. For instance:

  • Acetylcholinesterase Inhibition : Compounds derived from this scaffold have been screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition constants (IC50 values) were determined, indicating promising therapeutic potential against neurodegenerative diseases .

Antidiabetic Potential

Another area of investigation is the potential antidiabetic activity of these compounds. They have been tested against α-glucosidase enzymes, which play a crucial role in carbohydrate metabolism. The results indicated that certain derivatives possess significant inhibitory effects, suggesting their utility in managing Type 2 diabetes mellitus (T2DM) .

Case Studies and Research Findings

Several case studies highlight the biological relevance of this compound:

  • Neuroprotective Effects : A study demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential use in neuroprotection .
  • Antioxidant Activity : Other research has shown that these compounds exhibit antioxidant properties, which may contribute to their protective effects against cellular damage .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme Inhibition AChE and α-glucosidase inhibition
Neuroprotection Protection against oxidative stress
Antioxidant Activity Scavenging free radicals

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with chloroacetyl chloride under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10) to form the acetamide intermediate, followed by hydrochlorination . Optimization includes monitoring reaction temperature (room temperature to 50°C) and stoichiometric ratios (1:1.2 amine-to-acylating agent). Purity is verified using IR (amide C=O stretch ~1650 cm⁻¹) and ¹H-NMR (aromatic protons at δ 6.7–7.2 ppm) .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • IR Spectroscopy : To confirm amide (C=O, N-H) and benzodioxin (C-O-C) functional groups.
  • ¹H/¹³C-NMR : For aromatic proton environments (δ 4.2–4.5 ppm for dioxane CH₂ groups) and acetamide methyl/methylene signals.
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing, as demonstrated in related benzodioxin sulfonamide derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis. Avoid exposure to heat or open flames due to potential HCl release .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
  • Molecular Dynamics (MD) Simulations : Study binding affinities to target enzymes (e.g., α-glucosidase) by simulating ligand-protein interactions.
  • Machine Learning : Train models on datasets of benzodioxin derivatives to predict solubility or metabolic stability .

Q. How should researchers address contradictions in experimental data, such as discrepancies in enzymatic inhibition assays?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate inhibition results using fluorometric assays, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR).
  • Control Experiments : Test for nonspecific binding by comparing results with structurally similar inactive analogs.
  • Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of outliers .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading).
  • Continuous Flow Reactors : Minimize side reactions by ensuring rapid mixing and controlled residence times.
  • In-line Analytics : Implement HPLC or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How can environmental hazards of this compound be mitigated during disposal?

  • Methodological Answer :

  • Hydrolysis : Treat aqueous waste with NaOH (pH >12) to cleave the amide bond, followed by activated carbon filtration.
  • Biodegradation Studies : Assess microbial degradation pathways using soil slurry tests under aerobic/anaerobic conditions .

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